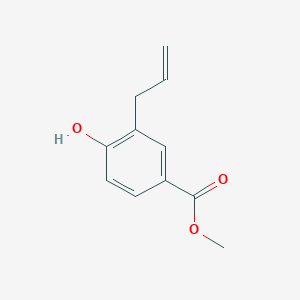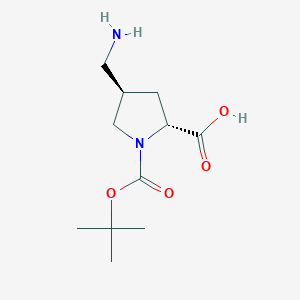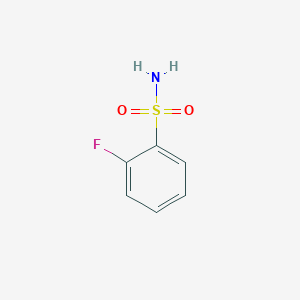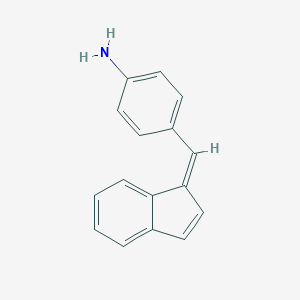
p-Toluidine, alpha-inden-1-ylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Toluidine, alpha-inden-1-ylidene- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of p-Toluidine, alpha-inden-1-ylidene- is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with electrophilic species. This compound has been shown to react with various electrophilic species such as alkylating agents and epoxides, which suggests that it may have potential applications in cancer therapy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of p-Toluidine, alpha-inden-1-ylidene- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that p-Toluidine, alpha-inden-1-ylidene- can reduce the growth of tumors in animal models and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using p-Toluidine, alpha-inden-1-ylidene- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, and it can also be used as a ligand in the synthesis of metal complexes. Another advantage is its potential applications in cancer therapy and anti-inflammatory treatments. However, one of the limitations of using p-Toluidine, alpha-inden-1-ylidene- in lab experiments is its toxicity. This compound can be toxic to living organisms, and caution should be taken when handling it.
Orientations Futures
There are several future directions for the study of p-Toluidine, alpha-inden-1-ylidene-. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its potential applications in catalysis and material science. The study of its mechanism of action and its potential applications in cancer therapy and anti-inflammatory treatments is also an important future direction. Finally, the development of new derivatives of p-Toluidine, alpha-inden-1-ylidene- with improved properties is another important future direction.
Conclusion:
In conclusion, p-Toluidine, alpha-inden-1-ylidene- is a versatile compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results in cancer therapy and anti-inflammatory treatments. However, caution should be taken when handling this compound due to its toxicity. There are several future directions for the study of p-Toluidine, alpha-inden-1-ylidene-, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
There are several methods for synthesizing p-Toluidine, alpha-inden-1-ylidene-. One of the most commonly used methods involves the reaction of indene with p-toluidine in the presence of a catalyst such as palladium or platinum. The reaction takes place under high pressure and high temperature conditions, and the yield of the product depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
P-Toluidine, alpha-inden-1-ylidene- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In medicinal chemistry, p-Toluidine, alpha-inden-1-ylidene- has been studied for its potential anti-cancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
487-61-6 |
|---|---|
Nom du produit |
p-Toluidine, alpha-inden-1-ylidene- |
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-[(Z)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2/b14-11- |
Clé InChI |
GISMNWZLKDONAA-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C=C/C2=C/C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

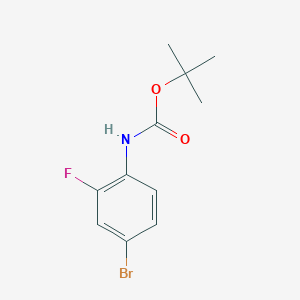
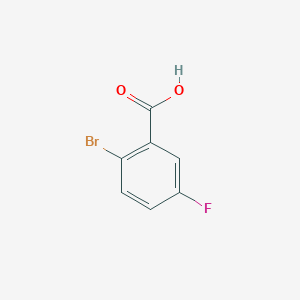
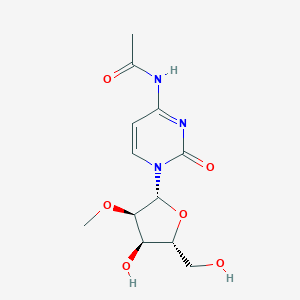
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
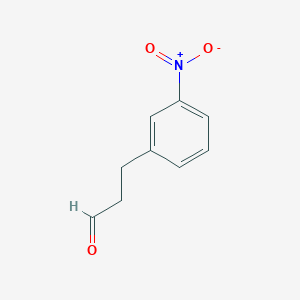
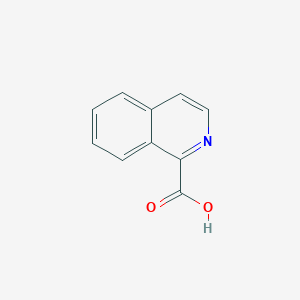
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
